molecular formula C10H13N3O2 B1428720 5-(Morpholine-4-carbonyl)pyridin-2-amine CAS No. 827587-90-6

5-(Morpholine-4-carbonyl)pyridin-2-amine

Cat. No.: B1428720
CAS No.: 827587-90-6
M. Wt: 207.23 g/mol
InChI Key: HUNCHJKHPPTIAN-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)pyridin-2-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with a morpholine-4-carbonyl group at the 5-position and an amine group at the 2-position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridin-2-amine and morpholine-4-carbonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction is often conducted at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the amine group to other functional groups.

  • Substitution: Substitution reactions at the pyridine ring or the morpholine ring are possible, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Amine derivatives or other reduced forms.

  • Substitution Products: Heterocyclic compounds with different substituents on the pyridine or morpholine rings.

Scientific Research Applications

5-(Morpholine-4-carbonyl)pyridin-2-amine has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological systems, particularly in the development of enzyme inhibitors or receptor ligands.

  • Medicine: It has potential as a lead compound in drug discovery, especially for targeting diseases related to the central nervous system or cardiovascular system.

  • Industry: Its applications extend to the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Morpholine-4-carbonyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

Comparison with Similar Compounds

  • 4-(Morpholine-4-carbonyl)pyridin-2-amine: Similar structure but with a different position of the morpholine-4-carbonyl group.

  • 3-(Morpholine-4-carbonyl)pyridin-2-amine: Another positional isomer with potential differences in reactivity and biological activity.

  • 2-(Morpholine-4-carbonyl)pyridin-2-amine: Yet another positional isomer with distinct properties.

Uniqueness: 5-(Morpholine-4-carbonyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its position on the pyridine ring and the presence of the morpholine-4-carbonyl group make it distinct from other similar compounds.

Properties

IUPAC Name

(6-aminopyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNCHJKHPPTIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731379
Record name (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827587-90-6
Record name (6-Aminopyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-aminopyridin-3-yl)(morpholino)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in EtOH (400 mL) was added EDCI (10.0 g, 52.2 mmol), HOBt (7.00 g 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 h, the resulting suspension was filtered. The solid was triturated with a mixture of MeOH (100 mL) and methylene chloride (100 mL) to afford 111a as a white solid (2.7 g, 30%). LCMS: (M+H)+ 208
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in 400 mL ethanol was added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (10.0 g, 52.2 mmol), 1-hydroxybenzotriazole (7.00 g, 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 hours, the resulting solid was filtered. This was triturated with a mixture of 100 mL methanol and 100 mL dichloromethane to yield (6-Amino-pyridin-3-yl)-morpholin-4-yl-methanone (3.08 g, 14.9 mmol). MS (ESI) 208.1 (M+H)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of morpholine (9.00 g, 103 mmol) in EtOH (400 mL) was added EDCl (10.0 g, 52.2 mmol), HOBt (7.00 g 51.8 mmol), and 6-aminonicotinic acid (6.00 g, 43.4 mmol). After stirring for 18 h, the resulting suspension was filtered. The solid was triturated with a mixture of MeOH (100 mL) and methylene chloride (100 mL) to afford 170a as a white solid (2.7 g, 30%). LCMS: (M+H)+ 208
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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